molecular formula C7H9FN2 B13568659 (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine

(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine

Cat. No.: B13568659
M. Wt: 140.16 g/mol
InChI Key: CKEIEOLXLLJFSA-RXMQYKEDSA-N
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Description

(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: is a chiral amine compound featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring.

    Chiral Amine Introduction: The chiral amine group is introduced via asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.

    Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Formation of N-oxides or other oxidized derivatives.

    Reduction Products: Formation of amines or other reduced derivatives.

    Substitution Products: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biomolecular Interactions: Studied for its interactions with biomolecules.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

    Therapeutic Applications:

Industry

    Material Science: Used in the development of advanced materials.

    Chemical Manufacturing: Employed in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

    Fluorine Atom: The presence of the fluorine atom imparts unique electronic properties.

    Chiral Center: The chiral center provides enantioselectivity in reactions.

This detailed article provides a comprehensive overview of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1R)-1-(3-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

CKEIEOLXLLJFSA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)F)N

Canonical SMILES

CC(C1=C(C=NC=C1)F)N

Origin of Product

United States

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